molecular formula C18H26N4OS B6471513 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2640881-51-0

4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6471513
CAS No.: 2640881-51-0
M. Wt: 346.5 g/mol
InChI Key: CJJJPWAFUUUMAJ-UHFFFAOYSA-N
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Description

The compound “4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also contains a thiomorpholine group, which is a type of morpholine where one of the oxygen atoms is replaced by a sulfur atom .


Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the available literature, it’s likely that it involves several steps, including the formation of the piperidine ring and the attachment of the thiomorpholine group. Piperidines can be synthesized through various intra- and intermolecular reactions . The synthesis of such complex molecules often requires careful control of reaction conditions to ensure the correct formation of all functional groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The thiomorpholine group is a type of morpholine where one of the oxygen atoms is replaced by a sulfur atom .

Properties

IUPAC Name

[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c23-18(21-8-10-24-11-9-21)14-4-3-7-22(12-14)17-15-5-1-2-6-16(15)19-13-20-17/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJJPWAFUUUMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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